3-Methoxypropane-1-sulfonyl fluoride

描述

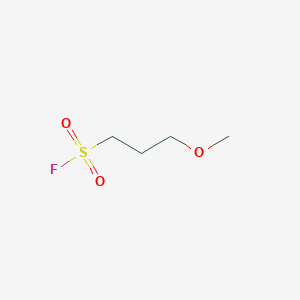

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 g/mol . This compound belongs to the class of sulfonyl fluorides, which are known for their unique stability and reactivity balance. Sulfonyl fluorides have found extensive applications in organic synthesis, chemical biology, drug discovery, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxypropane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and widely used in the large-scale production of sulfonyl fluorides.

化学反应分析

Types of Reactions

3-Methoxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive towards nucleophiles, leading to the formation of sulfonyl compounds.

Oxidation and Reduction: Sulfonyl fluorides exhibit exceptional oxidative and reductive cleavage capabilities.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of appropriate catalysts .

Major Products Formed

The major products formed from reactions involving this compound are sulfonyl compounds, which have significant applications in various fields .

科学研究应用

Medicinal Chemistry

3-Methoxypropane-1-sulfonyl fluoride has been identified as a significant compound in the development of pharmaceutical agents, particularly those targeting the histamine H3 receptor. This receptor is implicated in several disorders, including cognitive dysfunctions, sleep disorders, and metabolic issues.

- Histamine H3-Receptor Modulation : Research indicates that compounds derived from this compound can modulate histamine H3 receptors, making them potential candidates for treating conditions such as ADHD, depression, and sleep apnea. These modulators have demonstrated efficacy in preclinical models, suggesting their utility in therapeutic applications for cognitive and sleep-related disorders .

Chemical Biology

In chemical biology, sulfonyl fluorides like this compound serve as electrophilic probes for studying protein interactions and enzyme activities.

- Protein Targeting : The compound can covalently modify nucleophilic amino acid side chains in proteins, allowing researchers to investigate protein function and dynamics. This property is particularly useful in the identification of protein targets relevant to diseases such as Trypanosomiasis . A recent study demonstrated the synthesis of diverse sulfonyl fluorides for screening against Trypanosoma brucei, revealing anti-trypanosomal activity through covalent modification of multiple protein targets .

Synthetic Organic Chemistry

The versatility of this compound extends to its use as a reagent in synthetic organic chemistry.

- Sulfur(vi) Fluoride Exchange (SuFEx) Chemistry : This compound is utilized in SuFEx reactions, which allow for the rapid assembly of functional molecules. Its reactivity with various nucleophiles facilitates the synthesis of complex organic compounds efficiently . For instance, it can be employed to synthesize triflates and triflamides, which are valuable intermediates in organic synthesis .

Inhibition Studies

Sulfonyl fluorides have been recognized for their ability to inhibit specific enzymes, making them valuable tools for biochemical research.

- Inhibition of Esterases : Studies have shown that sulfonyl fluorides can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. This inhibition can lead to increased levels of endocannabinoids, highlighting the potential therapeutic implications for pain management and inflammation .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Modulation of histamine H3 receptors for cognitive and sleep disorders treatment |

| Chemical Biology | Electrophilic probes for covalent modification of proteins; target identification in disease models |

| Synthetic Organic Chemistry | Reagent in SuFEx chemistry for efficient synthesis of triflates and triflamides |

| Enzyme Inhibition | Inhibitor of fatty acid amide hydrolase (FAAH), relevant for pain and inflammation studies |

Case Study 1: Histamine H3-Receptor Modulators

A study published on the development of new histamine H3-receptor modulators highlighted the synthesis of compounds based on this compound. These compounds showed promising results in preclinical models for treating cognitive disorders and sleep-related issues .

Case Study 2: Anti-Trypanosomal Activity

Research focused on a library of sulfonyl fluorides demonstrated that certain derivatives exhibited sub-micromolar anti-trypanosomal activity. The study utilized chemical proteomics to identify multiple protein targets modified by these compounds .

作用机制

The mechanism of action of 3-Methoxypropane-1-sulfonyl fluoride involves the nucleophilic attack on the sulfur-fluorine bond by specific amino acid residues in proteins, such as lysine, tyrosine, and histidine . This selective reactivity allows the compound to form stable covalent bonds with target proteins, thereby modulating their activity and function .

相似化合物的比较

Similar Compounds

2-Nitrobenzenesulfonyl Fluoride: Known for its bactericidal properties and ability to react with target proteins.

(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

4-Formylbenzenesulfonyl Fluoride: Utilized as a radio labeling synthon in positron emission tomography.

Uniqueness

3-Methoxypropane-1-sulfonyl fluoride is unique due to its specific reactivity towards nucleophiles and its stability under physiological conditions . This makes it a valuable tool in chemical biology and drug discovery, where selective targeting of proteins is crucial .

生物活性

3-Methoxypropane-1-sulfonyl fluoride (MPSF) is a sulfonyl fluoride compound with significant biochemical and biological implications. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview

- Chemical Formula : C4H9O3FS

- Molecular Weight : 156.18 g/mol

- CAS Number : 1227250-19-2

MPSF is primarily known for its role in sulfur (VI) fluoride exchange (SuFEx) reactions, which have gained attention for their utility in organic synthesis and chemical biology.

The biological activity of MPSF is largely attributed to its ability to form covalent bonds with nucleophilic residues on proteins. This interaction modifies protein function and affects various cellular processes, including:

- Cell Signaling : MPSF can alter signaling pathways by modifying key proteins involved in these processes.

- Gene Expression : The compound's interaction with transcription factors can lead to changes in gene expression profiles.

- Metabolic Pathways : MPSF participates in metabolic pathways through interactions with enzymes and cofactors.

Molecular Mechanism

The mechanism of action involves nucleophilic attack on the sulfur-fluorine bond by amino acid residues such as lysine, tyrosine, and histidine. This results in the formation of stable covalent adducts, leading to functional alterations in target proteins .

Cellular Effects

MPSF influences cellular functions by:

- Modifying protein interactions

- Altering enzyme activity

- Impacting cell viability and proliferation rates based on dosage .

Dosage Effects in Animal Models

Studies indicate that the effects of MPSF vary with dosage:

- Low Doses : Effective modification of target proteins with minimal toxicity.

- High Doses : Increased risk of cytotoxicity and adverse effects on cellular functions .

Research Applications

MPSF has diverse applications in scientific research:

- Organic Synthesis : Used as a reagent for synthesizing sulfonyl compounds.

- Chemical Biology : Acts as a covalent probe for studying protein functions and interactions.

- Drug Discovery : Utilized in developing targeted covalent inhibitors that selectively bind to specific enzymes.

- Materials Science : Employed in synthesizing functional materials with unique properties .

Comparative Analysis

To provide context for MPSF's unique properties, a comparison with similar compounds is presented below:

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Nitrobenzenesulfonyl Fluoride | Antimicrobial properties | Bactericidal applications |

| (2-Aminoethyl)benzenesulfonyl Fluoride | Serine protease inhibition | Biochemical research |

| 4-Formylbenzenesulfonyl Fluoride | Radio labeling synthon | Positron emission tomography |

MPSF stands out due to its specific reactivity towards nucleophiles and stability under physiological conditions .

Case Studies

Recent studies have investigated the biological activity of MPSF:

- Target Identification :

- Enzyme Inhibition Studies :

属性

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。